6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives
Preparation Methods
The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide can be achieved through a multicomponent reaction involving anilines, alkenes, and formylbenzoic acid. One common method is the Povarov reaction, which involves the use of eutectic solvents bearing Lewis or Brønsted acids as reaction media and catalysts . This method allows for the efficient and diastereoselective synthesis of the target compound under mild reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.
Common reagents and conditions used in these reactions include acetic acid, catalytic amorphous milled cellulose sulfonic acid, and various dienophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications in cancer treatment.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Similar compounds to 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide include other isoindoloquinazoline derivatives such as:
5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds have shown similar antitumor activities and are synthesized using similar multicomponent reactions.
5-vinyl dihydroisoindolo[2,1-a]quinolin-11-ones: These derivatives also exhibit cytotoxic activity against cancer cell lines and are synthesized using imino Diels-Alder reactions.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H29N3O3 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-methylpropyl)hexanamide |
InChI |
InChI=1S/C25H29N3O3/c1-17(2)16-26-22(29)14-4-3-9-15-27-23-18-10-5-6-11-19(18)25(31)28(23)21-13-8-7-12-20(21)24(27)30/h5-8,10-13,17,23H,3-4,9,14-16H2,1-2H3,(H,26,29) |
InChI Key |
FCESEMVIEABCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CCCCCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.